1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester
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Overview
Description
1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring, a fluorinated phenyl group, and a pyrimido[5,4-b][1,4]oxazine moiety
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperidine ring, followed by the introduction of the fluorinated phenyl group and the pyrimido[5,4-b][1,4]oxazine moiety. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation, nucleophilic substitution, and cyclization reactions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential as a therapeutic agent due to its ability to interact with specific molecular targets. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the pyrimido[5,4-b][1,4]oxazine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester stands out due to its unique combination of functional groups Similar compounds include those with piperidine rings, fluorinated phenyl groups, or pyrimido[5,4-b][1,4]oxazine moieties, but few possess all three
Properties
Molecular Formula |
C22H28FN5O5S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)-6,7-dihydropyrimido[5,4-b][1,4]oxazin-8-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H28FN5O5S/c1-14(2)33-22(29)27-8-6-15(7-9-27)28-10-11-32-19-20(24-13-25-21(19)28)26-18-5-4-16(12-17(18)23)34(3,30)31/h4-5,12-15H,6-11H2,1-3H3,(H,24,25,26) |
InChI Key |
IOHQZXOGJNNTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)N2CCOC3=C(N=CN=C32)NC4=C(C=C(C=C4)S(=O)(=O)C)F |
Origin of Product |
United States |
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